REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([CH2:9][C:10]([OH:12])=[O:11])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[CH2:13](O)[CH:14]=[CH2:15].Cl.C(N=C=NCCCNC)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[CH2:7]([O:6][P:4]([CH2:9][C:10]([O:12][CH2:15][CH:14]=[CH2:13])=[O:11])([O:3][CH2:1][CH3:2])=[O:5])[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)O
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
1-ethyl-3-(3-methylaminopropyl)carbodiimide hydrochloride
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
sequentially washed with 1N hydrochloric acid, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium hydrogencarbonate aqueous solution and a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |